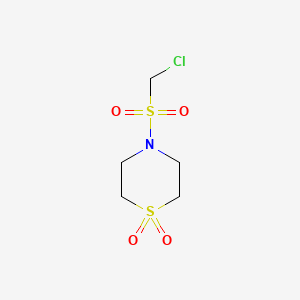
4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C5H10ClNO4S2 and a molecular weight of 247.72 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a chloromethylsulfonyl group and a dioxide functionality
Preparation Methods
The synthesis of 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with chloromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide include:
Thiomorpholine 1,1-dioxide: Lacks the chloromethylsulfonyl group, making it less reactive in substitution reactions.
4-(Methylsulfonyl)thiomorpholine 1,1-dioxide: Contains a methylsulfonyl group instead of a chloromethylsulfonyl group, resulting in different reactivity and applications.
4-(Chloromethyl)thiomorpholine:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications .
Properties
Molecular Formula |
C5H10ClNO4S2 |
|---|---|
Molecular Weight |
247.7 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C5H10ClNO4S2/c6-5-13(10,11)7-1-3-12(8,9)4-2-7/h1-5H2 |
InChI Key |
ZQVMLLKDMYRIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


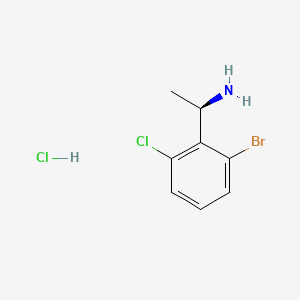
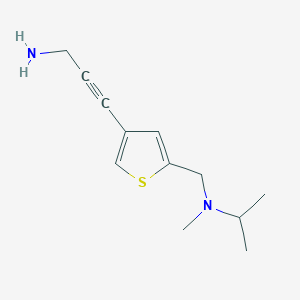
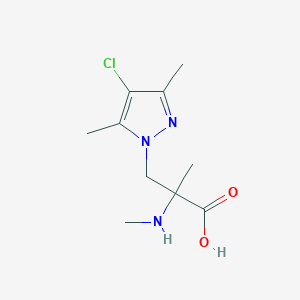
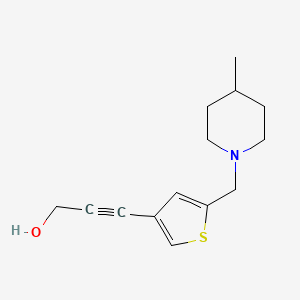
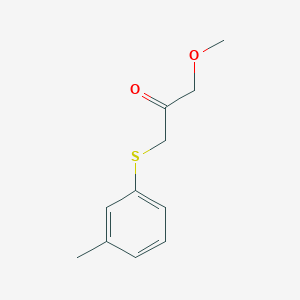
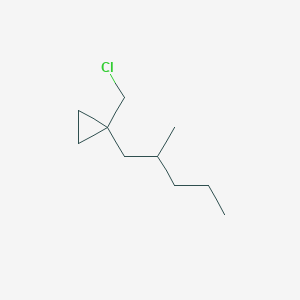
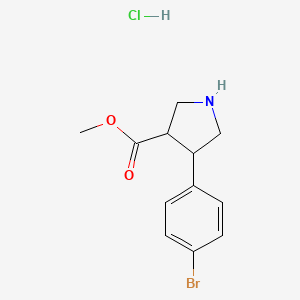

![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)

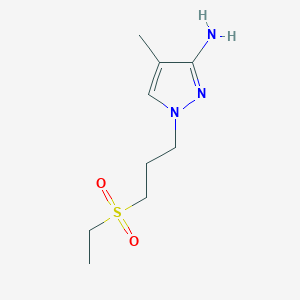
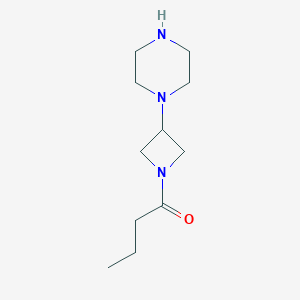
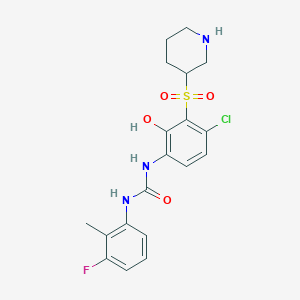
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
